REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:3]=1[CH:4]=[O:5].P([O-])([O-])([O-])=[O:13].[Na+].[Na+].[Na+].OO.Cl([O-])=O.[Na+].S(=O)(O)[O-].[Na+]>C(#N)C.O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:3]=1[C:4]([OH:13])=[O:5] |f:1.2.3.4,6.7,8.9|
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Name
|
|
Quantity
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2.27 g
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Type
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reactant
|
Smiles
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ClC1=C(C=O)C(=CC=C1)CC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0.465 g
|
Type
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reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
the yellow suspension was stirred for 15 h at 0° C. to room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
while maintaining the temperature below 3° C
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
|
Details
|
Cooling
|
Type
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CUSTOM
|
Details
|
the exothermic reaction
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Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
The neutral impurities were extracted with diethyl ether (200 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at in air
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.415 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 384.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |